

TCTU: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TCTU	
Cat. No.:	B7725894	Get Quote

An in-depth exploration of the chemical structure, properties, and applications of O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (**TCTU**), a highly efficient coupling reagent in peptide synthesis and organic chemistry.

Introduction

O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known by the acronym **TCTU**, is a uronium salt-based coupling reagent widely utilized in the fields of peptide chemistry and organic synthesis.[1][2][3] Its efficacy in promoting amide bond formation, coupled with its ability to suppress racemization, has established it as a valuable tool for researchers, scientists, and professionals in drug development.[3][4] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and practical applications of **TCTU**, including experimental protocols and mechanistic insights.

Chemical Structure and Identification

TCTU is characterized by a central uronium cation and a tetrafluoroborate anion. The cation features a tetramethyl-substituted urea derivative linked to a 6-chlorobenzotriazole moiety. This specific structural arrangement is crucial for its high reactivity as a coupling agent.[2]

Systematic Name: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate

Common Synonyms: 1-[Bis(dimethylamino)methylen]-5-chlorobenzotriazolium 3-oxide tetrafluoroborate, N,N,N',N'-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate[5]

CAS Number: 330641-16-2[1][6]

Molecular Formula: C11H15BClF4N5O[1][5]

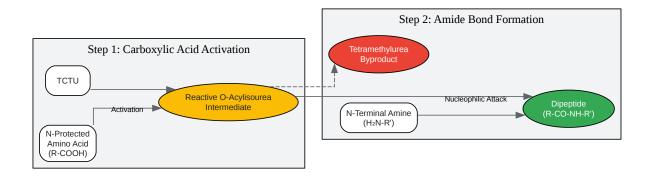
Molecular Weight: 355.53 g/mol [1][5]

Physicochemical Properties

The physical and chemical properties of **TCTU** are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

Property	Value	References
Appearance	White to off-white crystalline powder	[1][2]
Melting Point	201-205 °C	[2][6]
Purity	≥98.0% (HPLC)	[1][2]
Solubility	Soluble in DMF (10%)	[6]
Storage Conditions	Store in a cool and dry place (2-8 °C)	[1]

Mechanism of Action in Peptide Coupling


TCTU facilitates the formation of an amide bond between a carboxylic acid and an amine through a two-step mechanism. This process is central to its function in solid-phase peptide synthesis (SPPS).

 Activation of the Carboxylic Acid: TCTU reacts with the carboxyl group of an N-protected amino acid. In this step, the uronium moiety of TCTU acts as a leaving group, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.

Nucleophilic Attack by the Amine: The free amino group of the second amino acid (or the
growing peptide chain) attacks the activated carbonyl carbon of the O-acylisourea
intermediate. This results in the formation of the desired peptide bond and the release of a
tetramethylurea byproduct. The 6-chlorobenzotriazole portion of TCTU helps to minimize
side reactions, such as racemization.[3]

The following diagram illustrates the general workflow of **TCTU**-mediated peptide coupling:

Click to download full resolution via product page

Caption: General workflow of **TCTU** as a coupling reagent in peptide synthesis.

Experimental Protocols General Protocol for TCTU-Mediated Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general guideline for the use of **TCTU** in Fmoc-based solid-phase peptide synthesis. The specific quantities and reaction times may need to be optimized based on the specific amino acids being coupled.

Materials:

- · Fmoc-protected amino acids
- TCTU
- N,N-Diisopropylethylamine (DIPEA)

- N,N-Dimethylformamide (DMF)
- Piperidine solution (20% in DMF)
- Appropriate resin for SPPS (e.g., Rink Amide resin)
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

- Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
- · Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate for 5-10 minutes.
 - Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
 - Wash the resin thoroughly with DMF (5-7 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and TCTU (3-5 equivalents) in DMF.
 - Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 30-60 minutes.
 - Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue agitation and re-test.

- Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
- Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
- Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with dichloromethane (DCM) and dry under vacuum.
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Determination of Melting Point

The melting point of **TCTU** can be determined using a standard melting point apparatus.

Procedure:

- Finely powder a small amount of the TCTU sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

- Decrease the heating rate to 1-2 °C/min.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Safety and Handling

TCTU is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemicalresistant gloves.[1]
- Inhalation: Avoid inhaling dust. Use in a fume hood.
- Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

TCTU is a highly effective and versatile coupling reagent for amide bond formation, particularly in the context of peptide synthesis. Its ability to promote rapid and efficient coupling with minimal racemization makes it a valuable asset for researchers in academia and industry. This guide has provided a comprehensive overview of its chemical structure, properties, mechanism of action, and practical application, serving as a valuable resource for its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. omizzur.com [omizzur.com]
- 2. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. peptide.com [peptide.com]
- 5. mt.com [mt.com]
- 6. genscript.com [genscript.com]
- To cite this document: BenchChem. [TCTU: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7725894#tctu-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com